molecular formula C17H13ClN2S B2425154 4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-27-8

4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine

Cat. No.: B2425154
CAS No.: 477872-27-8
M. Wt: 312.82
InChI Key: PBNYOLDXEKCMPP-UHFFFAOYSA-N
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Description

4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine is an organic compound with the molecular formula C17H13ClN2S. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This compound is notable for its unique structure, which includes a chloro group, a phenyl group, and a sulfanyl group attached to a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted pyridazine and thiol compounds.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reaction Steps: The substituted pyridazine is reacted with the thiol compound under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or sodium methoxide (NaOCH3) in polar solvents like ethanol or methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-[(4-methylphenyl)sulfanyl]pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-phenylpyrimidine: Another pyrimidine derivative with similar substituents.

Uniqueness

4-Chloro-6-[(4-methylphenyl)sulfanyl]-3-phenylpyridazine is unique due to its specific combination of substituents on the pyridazine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-chloro-6-(4-methylphenyl)sulfanyl-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2S/c1-12-7-9-14(10-8-12)21-16-11-15(18)17(20-19-16)13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNYOLDXEKCMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(C(=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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